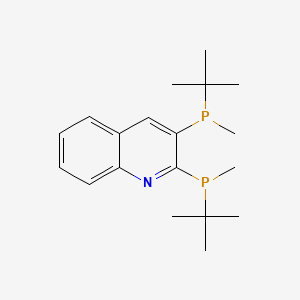
2,3-Bis(tert-butyl(methyl)phosphino)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(tert-butyl(methyl)phosphino)quinoline is a compound known for its role as a ligand in various catalytic processes. This compound is characterized by its air-stable, C2-symmetric P-stereogenic phosphine ligand properties, making it highly efficient in enantioselective transformations .
准备方法
The synthesis of 2,3-Bis(tert-butyl(methyl)phosphino)quinoline typically involves the reaction of enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline . The reaction is carried out in tetrahydrofuran (THF) at low temperatures, specifically around -78°C, to ensure the stability of the intermediates . Industrial production methods are not extensively documented, but the laboratory synthesis provides a reliable route for obtaining this compound.
化学反应分析
2,3-Bis(tert-butyl(methyl)phosphino)quinoline undergoes various types of reactions, primarily serving as a ligand in metal-catalyzed processes. Some of the key reactions include:
Oxidation: The compound can participate in oxidation reactions, often facilitated by transition metals.
Reduction: It can also be involved in reduction reactions, particularly in the presence of rhodium or palladium catalysts.
Common reagents used in these reactions include arylboronic acids, aldehydes, and various metal catalysts such as rhodium, palladium, and ruthenium . The major products formed from these reactions are often enantioselective, showcasing high levels of enantiocontrol .
科学研究应用
2,3-Bis(tert-butyl(methyl)phosphino)quinoline has a wide range of applications in scientific research:
Biology: The compound’s role in facilitating enantioselective transformations makes it valuable in the synthesis of biologically active molecules.
Medicine: Its application in the synthesis of chiral drugs and pharmaceuticals is noteworthy, as it helps in producing compounds with high enantiomeric purity.
作用机制
The mechanism by which 2,3-Bis(tert-butyl(methyl)phosphino)quinoline exerts its effects is primarily through its function as a ligand. It coordinates with metal centers, forming complexes that facilitate various catalytic processes. The molecular targets include transition metals such as rhodium, palladium, and ruthenium, which are involved in the catalytic cycles of hydrogenation, substitution, and addition reactions . The pathways involved often lead to the formation of enantioselective products, highlighting the compound’s efficiency in asymmetric catalysis .
相似化合物的比较
2,3-Bis(tert-butyl(methyl)phosphino)quinoline can be compared with other similar compounds such as:
2,3-Bis(tert-butylmethylphosphino)quinoxaline: This compound shares similar ligand properties and is used in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another widely used ligand in catalysis, known for its versatility in forming metal complexes.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): A chiral ligand used in various enantioselective reactions, similar to this compound.
The uniqueness of this compound lies in its high levels of enantiocontrol and stability under ambient conditions, making it a preferred choice for many catalytic applications .
属性
分子式 |
C19H29NP2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]quinolin-3-yl]-methylphosphane |
InChI |
InChI=1S/C19H29NP2/c1-18(2,3)21(7)16-13-14-11-9-10-12-15(14)20-17(16)22(8)19(4,5)6/h9-13H,1-8H3 |
InChI 键 |
JTJDMERFZLLHNO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C)C1=CC2=CC=CC=C2N=C1P(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14795502.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14795507.png)

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)
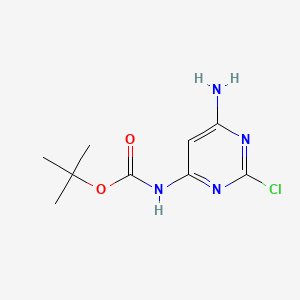

![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)
![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)
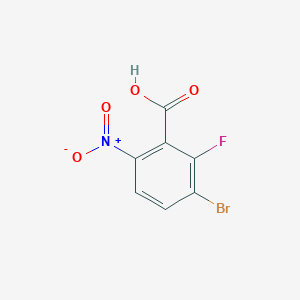
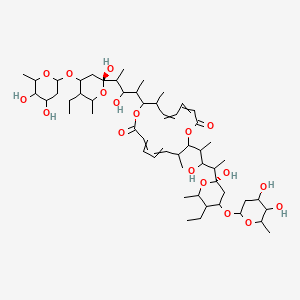
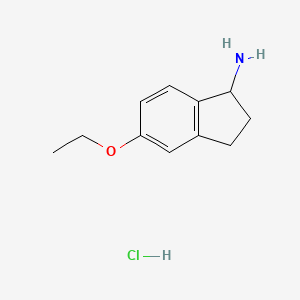
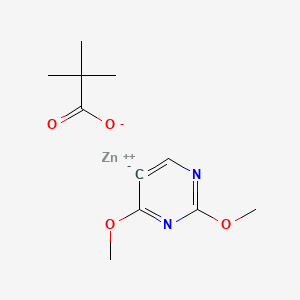

![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)
